molecular formula C7H13NO2 B1613145 1-Isopropylazetidine-3-carboxylic acid CAS No. 959238-28-9

1-Isopropylazetidine-3-carboxylic acid

Cat. No. B1613145
CAS RN: 959238-28-9
M. Wt: 143.18 g/mol
InChI Key: GVMUGUGCWQHJGM-UHFFFAOYSA-N
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Description

1-Isopropylazetidine-3-carboxylic acid (IPAC) is a cyclic amino acid with a molecular formula of C7H13NO2 . It is a white to yellow powder or crystals . It was first synthesized by Brown et al. in 2006.


Molecular Structure Analysis

The molecular structure of IPAC is represented by the InChI code: 1S/C7H13NO2/c1-5(2)8-3-6(4-8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) . This indicates that it has a cyclic structure with a nitrogen atom in the ring, making it an azetidine derivative.


Physical And Chemical Properties Analysis

IPAC is a white to yellow powder or crystals . It has a molecular weight of 143.19 . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Organic Synthesis

Carboxylic acids, such as 1-Isopropylazetidine-3-carboxylic acid, play a crucial role in organic synthesis . They can participate in various organic reactions, such as substitution, elimination, and coupling . Their highly polar structure makes them active in these reactions .

Nanotechnology

In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .

Polymer Production

Carboxylic acids are used in the production of polymers and biopolymers . They can serve as monomers, additives, or catalysts in the polymerization process . The carboxylic acid group can also provide functional sites for further chemical modifications of the polymer .

Surface Modification

The carboxylic acid group in 1-Isopropylazetidine-3-carboxylic acid can interact with surfaces to form stable chemical bonds, making it useful for surface modification . This property can be exploited in the production of coatings and adhesives .

Pharmaceutical Applications

Carboxylic acids and their derivatives are widely used in the pharmaceutical industry . They can serve as building blocks for the synthesis of various drugs . The carboxylic acid group can also enhance the solubility and bioavailability of drug molecules .

Food Industry

Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced from fermentation and are applied in the food industry . While 1-Isopropylazetidine-3-carboxylic acid may not be directly used in food, the general principle of using carboxylic acids in food processing could potentially apply.

Safety and Hazards

IPAC has a GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261 .

Future Directions

Azetidines, the class of compounds to which IPAC belongs, have garnered scientific interest due to their potential applications. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on further exploring these aspects .

properties

IUPAC Name

1-propan-2-ylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)8-3-6(4-8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMUGUGCWQHJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628786
Record name 1-(Propan-2-yl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylazetidine-3-carboxylic acid

CAS RN

959238-28-9
Record name 1-(1-Methylethyl)-3-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Propan-2-yl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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